3-Hydroxy-2',4',7-trimethoxyflavone
CAS No.: 263365-51-1
Cat. No.: VC21354764
Molecular Formula: C18H16O6
Molecular Weight: 328.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 263365-51-1 |
---|---|
Molecular Formula | C18H16O6 |
Molecular Weight | 328.3 g/mol |
IUPAC Name | 2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one |
Standard InChI | InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3 |
Standard InChI Key | CPSQIOPVWINXFH-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O |
Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O |
Structural and Chemical Properties
Molecular Characteristics
3-Hydroxy-2',4',7-trimethoxyflavone (C₁₈H₁₆O₆; MW: 328.3 g/mol) belongs to the flavonol subclass, distinguished by a 4-oxo-2-phenylchromen backbone with three methoxy (-OCH₃) groups and one hydroxyl (-OH) substituent . The IUPAC name, 2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one, reflects its substitution pattern (Figure 1). Crystallographic studies confirm planar geometry, with methoxy groups inducing steric effects that influence binding to biological targets .
Synthesis and Characterization
Synthetic routes typically involve selective methylation of precursor flavonoids using dimethyl sulfate or methyl iodide in the presence of potassium carbonate (K₂CO₃) . A representative protocol yields the compound via a three-step process:
-
Benzoylation: Coupling of 2,4-dimethoxybenzoic acid with phloroglucinol derivatives.
-
Cyclization: Base-catalyzed formation of the chromen-4-one core.
-
Methylation: Selective protection of hydroxyl groups with methylating agents.
Purification via silica gel chromatography (hexane/ethyl acetate gradient) achieves ~47% yield, with structural validation through NMR (¹H and ¹³C), IR, and high-resolution mass spectrometry . Key spectral signatures include:
-
¹H-NMR: δ 3.84–3.87 ppm (methoxy protons), δ 6.87–7.90 ppm (aromatic protons) .
-
IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, 3-hydroxy-2',4',7-trimethoxyflavone (10–50 μM) reduced nitric oxide (NO) production by 60–80% through downregulation of inducible nitric oxide synthase (iNOS) . Concurrently, it suppressed prostaglandin E2 (PGE2) synthesis by inhibiting cyclooxygenase-2 (COX-2) at the transcriptional level (Table 1). Molecular docking simulations (AutoDock Vina) revealed strong binding to COX-2 (ΔG = -8.4 kcal/mol), outperforming reference inhibitors like quercetin.
Table 1: Anti-inflammatory activity in RAW 264.7 macrophages
Parameter | Control (LPS) | 3-Hydroxy-2',4',7-TMF (50 μM) |
---|---|---|
NO Production (μM) | 35.2 ± 2.1 | 7.1 ± 0.9* |
PGE2 (pg/mL) | 420 ± 35 | 95 ± 12* |
iNOS Expression (fold) | 1.0 | 0.3* |
COX-2 Expression (fold) | 1.0 | 0.4* |
*Data from; p < 0.01 vs. control. |
Anticancer and Chemosensitization
The compound reversed multidrug resistance (MDR) in BCRP-overexpressing K562/BCRP leukemia cells. At 0.1 μM, it enhanced the cytotoxicity of SN-38 (active metabolite of irinotecan) by 3.5-fold, surpassing the parent compound 3',4',7-trimethoxyflavone (TMF) . Mechanistically, it inhibited BCRP-mediated efflux of Hoechst 33342 dye and reduced BCRP protein expression by 70% via Western blot analysis .
Table 2: Cytotoxicity in cancer cell lines
Antioxidant Activity
In DPPH and FRAP assays, 3-hydroxy-2',4',7-trimethoxyflavone scavenged free radicals with EC₅₀ values of 12.5 μM and 18.7 μM, respectively . It upregulated superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in oxidative stress models, mitigating lipid peroxidation by 40%.
Pharmacokinetics and Toxicity
ADMET Profiling
Comparative Analysis with Structural Analogs
Modifying the hydroxyl/methoxy pattern significantly alters bioactivity:
-
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF): Exhibits stronger BCRP inhibition (RI₅₀ = 7.2 nM) than 3-hydroxy-2',4',7-TMF (RI₅₀ = 25 nM) due to C-5 hydroxylation enhancing target binding .
-
3',5-Dihydroxy-3,4',7-trimethoxyflavone: Lacks anticancer activity but shows potent antifungal effects (MIC = 19 μg/mL) .
Therapeutic Applications and Challenges
Overcoming Multidrug Resistance
By suppressing BCRP expression and function, this flavone restores chemosensitivity to anthracyclines and topoisomerase inhibitors . Clinical trials combining it with irinotecan are warranted to validate efficacy in vivo.
Formulation Challenges
Poor aqueous solubility (0.077 mg/mL) limits oral bioavailability. Nanoemulsion and liposomal delivery systems are under investigation to enhance pharmacokinetics.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume